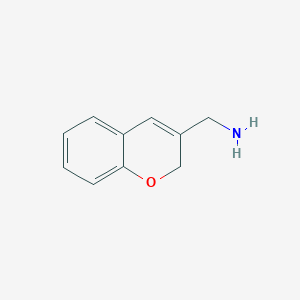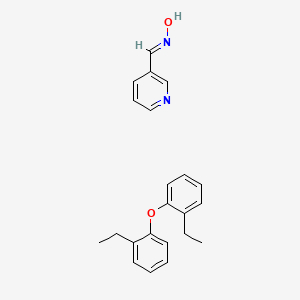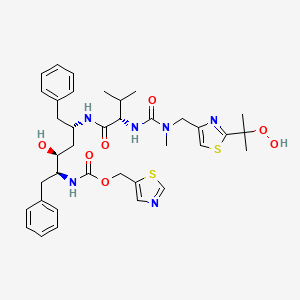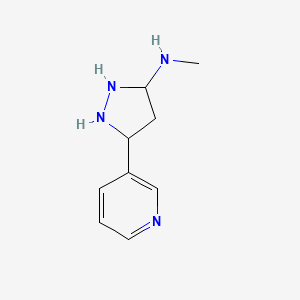
2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine
Übersicht
Beschreibung
2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine (2CPMPD) is an organic compound that has been studied for its potential uses in scientific research applications. It is a member of the pyrimidine family and is composed of two cyclopropyl rings, a nitrogen atom, a methoxypropan-2-yl group, and two pyrimidine rings. 2CPMPD has been studied for its ability to act as a substrate for various enzymes, and its potential applications in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity and Biological Applications
Research has demonstrated the potential antiviral applications of pyrimidine derivatives. For instance, derivatives of 2,4-diaminopyrimidines have been found to inhibit retrovirus replication in cell culture significantly. Certain 5-substituted 2,4-diaminopyrimidine derivatives show marked inhibitory effects on human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, with some derivatives exhibiting antiretroviral activity comparable to reference drugs like adefovir and tenofovir without measurable toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Chemical Properties
Studies have focused on synthesizing novel pyrimidine derivatives with potential biological activities. For example, research on the synthesis of amino-substituted benzimidazole-pyrimidine hybrids reveals methods to link molecules into three-dimensional frameworks using different hydrogen bonds, demonstrating the compound's potential in creating structurally complex and biologically active molecules (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).
Structural and Material Science Applications
Pyrimidine derivatives are also explored in material sciences, such as in the synthesis of novel fluorescent chemosensors. These chemosensors show promising applications in detecting metal cations in organic and semi-aqueous solutions, demonstrating the versatility of pyrimidine derivatives beyond biological applications (Wang, Liou, Liaw, & Chen, 2008).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(6-16-2)13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQFAZEDRUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)


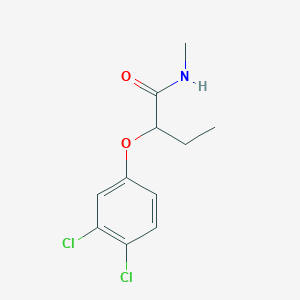
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)
